
(S)-(+)-(2-Naphthyl)-1,2-ethanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(+)-(2-Naphthyl)-1,2-ethanediol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a naphthalene ring attached to a 1,2-ethanediol moiety. The compound’s chirality arises from the stereocenter at the second carbon of the ethanediol group, making it an enantiomerically pure substance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-(2-Naphthyl)-1,2-ethanediol typically involves asymmetric reduction of the corresponding ketone, (2-Naphthyl)-2-oxoethanol. This reduction can be achieved using chiral catalysts or reagents such as borane complexes with chiral ligands. The reaction is usually carried out under mild conditions to ensure high enantioselectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic reduction methods are preferred due to their high specificity and environmentally friendly nature. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: (S)-(+)-(2-Naphthyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for hydroxyl group substitution.
Major Products: The major products formed from these reactions include various naphthyl derivatives, such as naphthyl ketones, naphthyl carboxylic acids, and substituted naphthyl ethanediols.
科学的研究の応用
(S)-(+)-(2-Naphthyl)-1,2-ethanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules and as a chiral ligand in asymmetric synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific optical properties.
作用機序
The mechanism of action of (S)-(+)-(2-Naphthyl)-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
類似化合物との比較
- ®-(-)-(2-Naphthyl)-1,2-ethanediol
- 1,2-Dihydroxy-1,2-dihydronaphthalene
- 2-Naphthylmethanol
Comparison: (S)-(+)-(2-Naphthyl)-1,2-ethanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomer and other similar compounds. Its high enantioselectivity and specific interactions with molecular targets make it a valuable compound in various applications.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
(1S)-1-(5,8-dihydronaphthalen-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C12H14O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-2,5-7,12-14H,3-4,8H2/t12-/m1/s1 |
InChIキー |
JXEVRCMCTBQCHC-GFCCVEGCSA-N |
異性体SMILES |
C1C=CCC2=C1C=CC(=C2)[C@@H](CO)O |
正規SMILES |
C1C=CCC2=C1C=CC(=C2)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



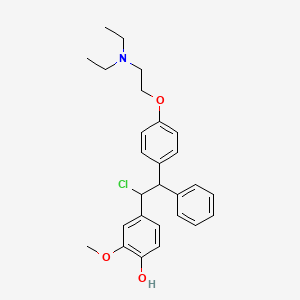
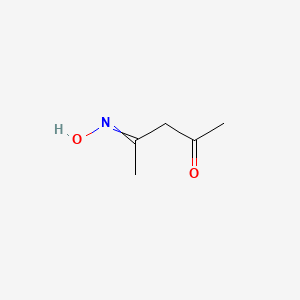
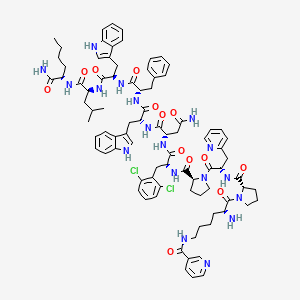

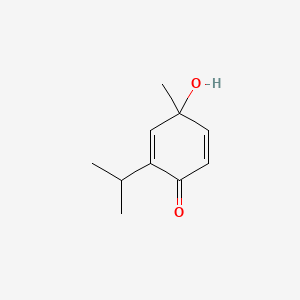
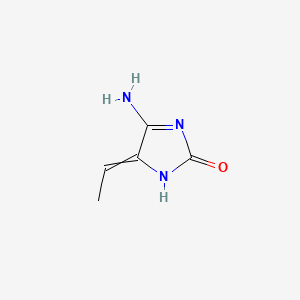
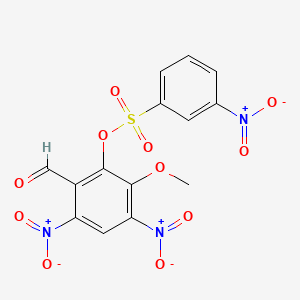
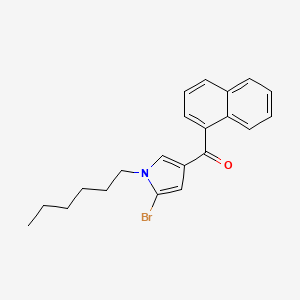
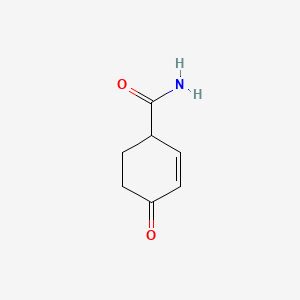
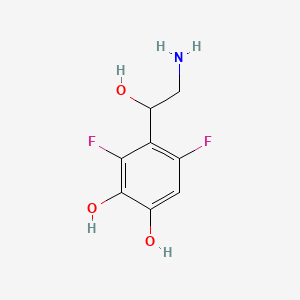

![(1R,5R)-bicyclo[3.2.1]octan-2-one](/img/structure/B13836335.png)
![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)
